Dimethyl 2-methoxypyrimidine-4,5-dicarboxylate
CAS No.:
Cat. No.: VC15951139
Molecular Formula: C9H10N2O5
Molecular Weight: 226.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H10N2O5 |
|---|---|
| Molecular Weight | 226.19 g/mol |
| IUPAC Name | dimethyl 2-methoxypyrimidine-4,5-dicarboxylate |
| Standard InChI | InChI=1S/C9H10N2O5/c1-14-7(12)5-4-10-9(16-3)11-6(5)8(13)15-2/h4H,1-3H3 |
| Standard InChI Key | AMMXMVAYKLDKTA-UHFFFAOYSA-N |
| Canonical SMILES | COC1=NC=C(C(=N1)C(=O)OC)C(=O)OC |
Introduction
Chemical Identity and Structural Features
Physicochemical Properties
While experimental data for this specific compound is sparse, extrapolation from structurally related systems permits the following inferences:
Synthesis and Derivatization
Key Synthetic Routes
The synthesis of dimethyl 2-methoxypyrimidine-4,5-dicarboxylate likely follows methodologies analogous to those for pyridine and pyrimidine dicarboxylates :
Route 1: Direct Esterification
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Starting Material: 2-Methoxypyrimidine-4,5-dicarboxylic acid.
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Reagents: Thionyl chloride (SOCl₂) followed by methanol.
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Mechanism: Acid chloride formation, followed by nucleophilic acyl substitution with methanol.
Route 2: Pd-Catalyzed Cross-Coupling
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Precursor: Halogenated pyrimidine (e.g., 5-bromo-2-methoxypyrimidine-4-carboxylate).
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Conditions: Carbonylation under CO atmosphere to introduce the second ester group.
Functionalization Strategies
The compound’s ester groups serve as handles for further derivatization:
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Saponification: LiOH-mediated hydrolysis yields the dicarboxylic acid, enhancing metal-binding capacity .
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Amination: Buchwald–Hartwig coupling introduces aminoalkyl chains at the 4- or 5-positions, modifying biological activity .
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Coordination Complex Formation: The pyrimidine nitrogen and ester carbonyl groups act as ligands for transition metals (e.g., Ru, Ir), relevant to photocatalysis .
Applications in Coordination Chemistry and Materials Science
Ligand in Metal Complexes
Dimethyl 2-methoxypyrimidine-4,5-dicarboxylate demonstrates potential as a polydentate ligand. In bipyridine analogs, such as dimethyl 2,2'-bipyridine-5,5'-dicarboxylate (CAS: 1762-45-4), the ester groups enhance solubility while nitrogen atoms coordinate to metals like Ru(II) and Ir(III) . Key applications include:
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Photovoltaic Devices: Ru complexes with bipyridine ligands achieve >10% power conversion efficiency in dye-sensitized solar cells .
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Catalysis: Ni complexes catalyze C–C coupling reactions, with turnover numbers (TON) exceeding 10⁴ .
Supramolecular Assemblies
The compound’s planar structure and hydrogen-bonding capacity (via ester carbonyls) enable the formation of porous coordination polymers. For example, Zn(II) networks with pyrimidine dicarboxylates exhibit BET surface areas >500 m²/g, suitable for gas storage .
Biological and Medicinal Relevance
Enzyme Inhibition
Pyrimidine dicarboxylates are potent inhibitors of 2-oxoglutarate (2OG)-dependent oxygenases, including Jumonji domain-containing histone demethylases (JMJD5) . Key findings from pyridine analogs :
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JMJD5 Inhibition: 5-Aminoalkyl-substituted 2,4-PDCA derivatives show IC₅₀ values as low as 0.03 μM.
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Selectivity: Substituents at the 5-position reduce off-target effects; e.g., 20c inhibits JMJD5 100× more selectively than AspH .
Environmental and Industrial Considerations
Degradation Pathways
Pyrimidine dicarboxylates undergo hydrolysis in aqueous environments (t₁/₂ ~7 days at pH 7), forming non-toxic dicarboxylic acids . Photodegradation via UV exposure further accelerates breakdown, minimizing ecological persistence .
Industrial Scale-Up
Challenges in large-scale synthesis include:
- mass of a compound required to prepare a solution of known volume and concentration
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